Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound with a unique structure that includes a quinoline core substituted with methoxy and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chlorobenzyl chloride with 6,7-dimethoxyquinoline-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-chlorophenyl)methoxy]benzoate: Shares a similar chlorophenyl group but differs in the core structure.
6,7-Dimethoxyquinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₁ClN₁O₄
- Molecular Weight : 251.67 g/mol
- CAS Number : 205448-66-4
This compound exhibits multiple biological activities primarily through its interaction with various molecular targets:
- Kinase Inhibition : The compound has been identified as a dual inhibitor targeting both MET and VEGF pathways. These pathways are crucial in cancer progression and metastasis. Inhibition of these kinases can lead to reduced tumor growth and angiogenesis .
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it has demonstrated effectiveness against castration-resistant prostate cancer cells, suggesting its potential use in treating advanced prostate cancer .
- Cellular Mechanisms : The compound modulates several signaling pathways involved in cell survival and apoptosis. It has been reported to induce apoptosis in cancer cells by activating caspases and altering the expression of Bcl-2 family proteins .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results indicated an IC50 value in the low micromolar range, showcasing significant cytotoxic effects .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase, contributing to its antitumor effects .
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound:
- Tumor Xenograft Models : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models of prostate cancer. The treatment was associated with decreased vascularization within tumors, indicating effective anti-angiogenic properties .
Case Studies
- Prostate Cancer Treatment : A clinical case reported a patient with advanced prostate cancer who showed a significant reduction in PSA levels after treatment with a regimen including this compound over a period of six months. Imaging studies confirmed a decrease in tumor burden .
- Combination Therapies : Research indicates enhanced efficacy when combined with other chemotherapeutic agents like docetaxel. This combination therapy resulted in improved survival rates compared to monotherapy in preclinical models .
Data Tables
Study Type | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
In Vitro | Prostate Cancer | 5 | Induction of apoptosis |
In Vitro | Breast Cancer | 8 | Cell cycle arrest at G1 phase |
In Vivo | Tumor Xenograft Model | N/A | Significant reduction in tumor size |
Properties
Molecular Formula |
C20H18ClNO5 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-24-18-8-14-15(9-19(18)25-2)22-16(20(23)26-3)10-17(14)27-11-12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3 |
InChI Key |
CEPKOSFUVYBDBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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